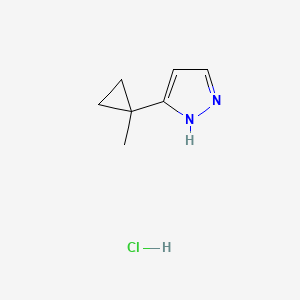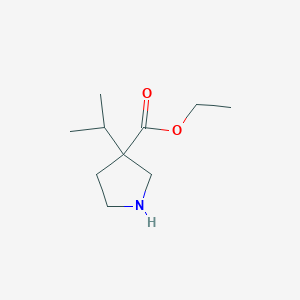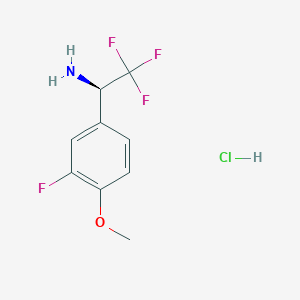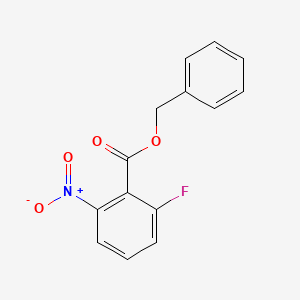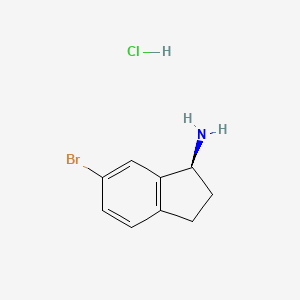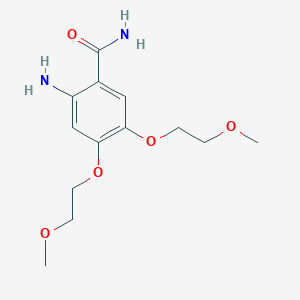
2-Amino-4,5-bis(2-methoxyethoxy)benzamide
Overview
Description
“2-Amino-4,5-bis(2-methoxyethoxy)benzamide” is a chemical compound with the molecular formula C13H20N2O5 . It is categorized under amines, aromatics, drug analogues, heterocycles, enzyme inhibitors, pharmaceutical standards, intermediates, and fine chemicals . It is also known as Erlotinib Impurity 14 .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The residue from the initial reaction is purified by column chromatography eluted with a hexane-acetone system to give 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid ethyl ester . This is followed by a catalytic hydrogenation reaction . The reaction liquid flowing out from the outlet of the cooling module is collected for post-treatment . The organic solvent is recovered by distillation under reduced pressure, and the residue is added with acetone to stir the solvent . After several more steps, the final product is obtained .Molecular Structure Analysis
The molecular structure of this compound is composed of a benzene ring with two 2-methoxyethoxy groups and an amino group attached to it . This unique molecular structure enables it to exhibit remarkable stability and reactivity .Chemical Reactions Analysis
This compound is an impurity of Erlotinib, a EGFR-targeted drug in the treatment of non-small cell lung cancer . Erlotinib is a small tyrosine kinase inhibitor that shows a substantial effect on tumor growth inhibition and animal survival .Physical And Chemical Properties Analysis
The molecular weight of “2-Amino-4,5-bis(2-methoxyethoxy)benzamide” is 284.31 g/mol . It has a complex structure with 20 heavy atoms . The compound has a topological polar surface area of 103 Ų .Scientific Research Applications
Synthesis and Computational Analysis
Regioselective Synthesis and Theoretical Calculations Bis(enaminone) linked to benzofuran units via a piperazine spacer was prepared and used as a key intermediate in a study. The researchers synthesized a diverse series of bis(pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine) derivatives, demonstrating the potential of computational tools in predicting the regioselectivity of reaction protocols. This could suggest applications of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide in creating complex molecular structures through regioselective synthesis methods (Sanad et al., 2021).
Antioxidant Activity
Amino-Substituted Benzamide Derivatives as Antioxidants A study prepared a range of N-arylbenzamides, including 2-Amino-4,5-bis(2-methoxyethoxy)benzamide derivatives, to evaluate their antioxidant capacity. The researchers combined experimental assays with computational analysis to identify the most promising antioxidative potentials. This highlights the compound's potential in the design of potent antioxidants (Perin et al., 2018).
Synthesis and Pharmacological Activity
Novel Synthesis and Biological Activity Another study explored the synthesis and antimicrobial activity of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide derivatives, revealing their potential in creating compounds with significant antimicrobial properties (Badne et al., 2011).
Electrochemical Oxidation and Antioxidant Activity
Electrochemical Oxidation of Synthetic Amino-Substituted Benzamides Amino-substituted benzamide derivatives, including those similar to 2-Amino-4,5-bis(2-methoxyethoxy)benzamide, were investigated for their capacity as antioxidants through electrochemical oxidation studies. This research underscores the relevance of understanding electrochemical mechanisms in evaluating the antioxidant activity of such compounds (Jovanović et al., 2020).
Catalytic Applications
Rhodium-Catalyzed Asymmetric Hydrogenation Research involving 2,3-bis(tert-butylmethylphosphino)quinoxaline and other ligands suggests potential applications of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide in catalytic processes like asymmetric hydrogenation, crucial for producing chiral pharmaceutical ingredients (Imamoto et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-amino-4,5-bis(2-methoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5/c1-17-3-5-19-11-7-9(13(15)16)10(14)8-12(11)20-6-4-18-2/h7-8H,3-6,14H2,1-2H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQRGRVHDBXSSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)C(=O)N)N)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,5-bis(2-methoxyethoxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



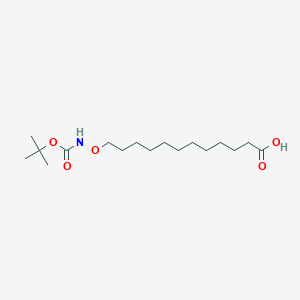
![Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-](/img/structure/B1382967.png)
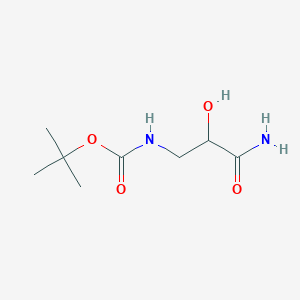
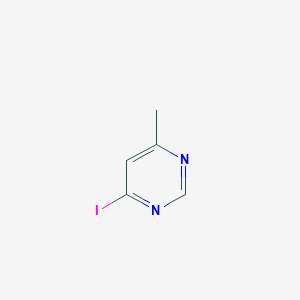
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid](/img/structure/B1382971.png)
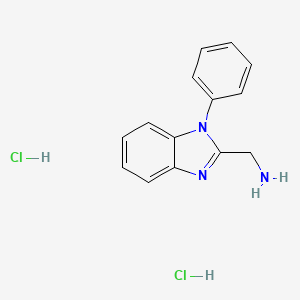

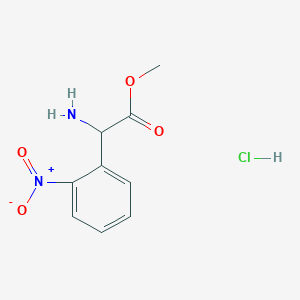
![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382977.png)
